Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)- Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13680306
InChI: InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=S(=O)(C)C
Molecular Formula: C17H25NO4S
Molecular Weight: 339.5 g/mol

Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-

CAS No.:

Cat. No.: VC13680306

Molecular Formula: C17H25NO4S

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)- -

Specification

Molecular Formula C17H25NO4S
Molecular Weight 339.5 g/mol
IUPAC Name tert-butyl N-[4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)
Standard InChI Key RYDSTXBEPKOGLD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=S(=O)(C)C
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=S(=O)(C)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s systematic IUPAC name, Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-, reflects its intricate architecture. Key features include:

  • A tert-butoxycarbonyl (Boc) group at the 3-position, providing steric protection to the amine functionality.

  • A ketone group at the 2-position, adjacent to the stereogenic center.

  • A sulfoxonium ylide moiety (Me2S+=O\text{Me}_2\text{S}^+=\text{O}) at the 4-position, which stabilizes the adjacent carbanion through resonance.

  • A phenyl substituent contributing aromatic character and influencing solubility.

The stereochemistry at the 3-position is explicitly defined as (3S), critical for potential enantioselective reactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number959761-70-7
Molecular FormulaC17H25NO4S\text{C}_{17}\text{H}_{25}\text{NO}_{4}\text{S}
Molecular Weight339.45 g/mol
SynonymsDimethylsulfoxonium 2-oxo-3-(tert-butoxycarbonylamino)-4-phenylbutylide;
tert-Butyl (S)-(4-(dimethyl(oxo)-λ⁶-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate

Synthesis and Production

Table 2: Supplier Profiles

SupplierLocationProduct RangeAdvantage Score
Haoyuan ChemexpressChina7,552 compounds61/100
SPIRO PHARMAChina9,248 compounds55/100

Physicochemical Properties

Molecular Weight and Solubility

The molecular weight of 339.45 g/mol places this compound in the mid-range for pharmaceutical intermediates. While experimental solubility data are unavailable, the presence of polar groups (Boc-protected amine, ketone) and the aromatic phenyl ring suggests moderate solubility in aprotic solvents like dichloromethane or tetrahydrofuran.

Stability Considerations

The Boc group is susceptible to acidic conditions, while the sulfoxonium ylide may decompose under prolonged exposure to moisture or elevated temperatures. Storage recommendations likely include inert atmospheres and low temperatures .

Future Perspectives

Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s reactivity in ylide-mediated cycloadditions.

  • Biological Screening: Explore activity against neglected disease targets.

Process Optimization

Develop scalable synthetic routes to improve accessibility for the research community.

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